N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl group, a piperidine-3-carboxamide group, and a 4-ethoxybenzyl group . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
This compound has a molecular weight of 488.61. Other physical and chemical properties such as density, boiling point, and molar refractivity can be found in chemical databases .Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds were screened for COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, suggesting their utility in drug development for related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited significant antituberculosis activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Mechanistic Insights and Applications
- Research into dihydropyrimidine calcium channel blockers revealed a series of compounds with a basic group attached to the dihydropyrimidine ring, demonstrating potent vasorelaxant and antihypertensive activities. This study underscores the importance of structural modifications in enhancing biological activity, which could inform the development of related compounds, including N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide (Rovnyak et al., 1992).
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-21-12-10-18(11-13-21)15-28-25(32)20-9-6-14-31(16-20)27-29-23-22(19-7-4-3-5-8-19)17-35-24(23)26(33)30-27/h3-5,7-8,10-13,17,20H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPBMODSYWYEMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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